molecular formula C31H33FN4O3 B584963 trans-Ned-19 Methyl Ester CAS No. 1137263-99-0

trans-Ned-19 Methyl Ester

Cat. No.: B584963
CAS No.: 1137263-99-0
M. Wt: 528.628
InChI Key: NBQAXYMLTXNBOS-LITSAYRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Ned-19 Methyl Ester: is a derivative of trans-Ned-19, a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. This compound is known for its ability to inhibit calcium release from intracellular stores, making it a valuable tool in the study of calcium signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned-19 Methyl Ester typically involves the esterification of trans-Ned-19. The process can be carried out under both acidic and basic conditions. Under acidic conditions, the esterification follows the protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism. Under basic conditions, the reaction proceeds through a two-step addition-elimination mechanism .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid for acidic conditions and sodium ethoxide for basic conditions .

Chemical Reactions Analysis

Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions, where the ester group is exchanged with another alcohol group. This reaction can be performed under both acidic and basic conditions .

Common Reagents and Conditions:

    Acidic Conditions: Sulfuric acid or hydrochloric acid as catalysts.

    Basic Conditions: Sodium ethoxide or potassium hydroxide as catalysts.

Major Products: The major products of transesterification reactions involving this compound are different esters, depending on the alcohol used in the reaction .

Mechanism of Action

trans-Ned-19 Methyl Ester exerts its effects by antagonizing NAADP receptors, which are involved in the release of calcium from intracellular stores. By inhibiting these receptors, this compound prevents the mobilization of calcium, thereby modulating various calcium-dependent cellular processes .

Properties

CAS No.

1137263-99-0

Molecular Formula

C31H33FN4O3

Molecular Weight

528.628

IUPAC Name

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1

InChI Key

NBQAXYMLTXNBOS-LITSAYRRSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Synonyms

(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.